molecular formula C7H2Cl2F3NO B1402970 1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanone CAS No. 1375303-81-3

1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanone

Cat. No. B1402970
M. Wt: 243.99 g/mol
InChI Key: BKGAIZCBHWRUGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanone, often referred to as 1,2,3-trifluoro-2,6-dichloropyridin-4-one, is an organic compound with a wide range of applications in scientific research. It is an important intermediate in the synthesis of various compounds, and has been used as a reagent in a variety of reactions, including the synthesis of pharmaceuticals and other compounds of interest. Additionally, it has been studied for its biochemical and physiological effects, and has been used in laboratory experiments to study mechanisms of action and other biological processes.

Scientific Research Applications

  • Synthesis and Applications in Ligand Chemistry :

    • The derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, which are closely related to 1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanone, have been used as ligands for over 15 years. They show promise in areas like luminescent lanthanide compounds for biological sensing, and iron complexes exhibiting unique thermal and photochemical spin-state transitions (Halcrow, 2005).
  • Photocatalytic Applications :

    • Complexes involving similar ligand structures have been explored for photocatalytic water reduction, demonstrating significant catalytic activity in the presence of appropriate sacrificial electron donors and photosensitizers (Bachmann et al., 2013).
  • Applications in Material Science :

    • The compound 1-(3-Trimethylsilylphenyl)-2,2,2-trifluoroethanone, which shares structural similarities with 1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanone, has been studied for its potential in treating Alzheimer’s disease. It is synthesized using Friedel–Crafts acylation, demonstrating the compound's relevance in process research and pharmaceutical development (Wolf, 2008).
  • Coordination Chemistry :

    • Studies have shown that compounds structurally related to 1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanone exhibit interesting coordinating behavior, which is crucial in understanding their interaction with metal ions and their potential application in coordination chemistry (Ceniceros-Gómez et al., 2000).
  • Chemical Synthesis :

    • Research has explored the synthesis of derivatives like 1-(4-chloro-2-(2,2,2-trifluoroacetyl)phenyl)urea, indicating the importance of 1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanone and its derivatives in chemical synthesis and medicinal chemistry (Sujatha et al., 2019).

properties

IUPAC Name

1-(2,6-dichloropyridin-3-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F3NO/c8-4-2-1-3(6(9)13-4)5(14)7(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGAIZCBHWRUGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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